molecular formula C14H19NO5 B064600 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid CAS No. 168892-66-8

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid

Cat. No. B064600
CAS RN: 168892-66-8
M. Wt: 281.3 g/mol
InChI Key: COIQSXDNBXSYMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves processes like ethoxycarbonylation, methoximation, and tert-butyldimethylsilylation for the analysis of amino acids and carboxylic acids by gas chromatography (Paik & Kim, 2004). Another method includes the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step (Hsiao*, 1998).

Molecular Structure Analysis

Structural investigation of related compounds has been conducted using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the importance of intramolecular and intermolecular interactions in stabilizing the molecular structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

Various chemical reactions, including functional group transformations and synthesis of Schiff base compounds, have been explored for similar compounds. These reactions highlight the compound's versatility in organic synthesis (Çolak et al., 2021).

Physical Properties Analysis

Physical properties such as crystallization behavior and stability under different conditions are crucial for understanding the practical applications of the compound. For instance, 3-(N-tert-butyl-N-aminoxyl)benzoic acid demonstrates specific crystallization patterns and magnetic properties, providing insights into its physical characteristics (Baskett & Lahti, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and under different conditions, are essential for comprehending the compound's utility in chemical synthesis. Studies on derivatives and related compounds provide valuable information on their chemical behavior (Yamamoto et al., 1982).

Scientific Research Applications

  • Synthesis of Epoxy Amino Acids and Derivatives : Krishnamurthy et al. (2014) focused on producing derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with a tert-butoxycarbonyl (Boc) protection. These compounds were used to generate four diastereomers of hydroxyproline derivatives, useful in various chemical syntheses (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Development of Specific Amino Acid Derivatives : Wang Yu-huan (2009) synthesized specific amino acid derivatives involving tert-butoxycarbonyl protection. This research highlights the role of these compounds in the synthesis of more complex chemical structures (Wang Yu-huan, 2009).

  • Study of Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives : Ravikumar et al. (2015) investigated the structures of oxoindolyl α-hydroxy-β-amino acid derivatives, including those with tert-butoxycarbonyl amino groups. These structures are significant in understanding molecular conformations and interactions (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).

  • Synthesis of Benzyl Amino Acid Esters : Koseki et al. (2011) described the synthesis of benzyl amino acid esters with tert-butoxycarbonyl protection. Such compounds are essential in organic synthesis, particularly in the formation of esters and other functional groups (Koseki, Yamada, & Usuki, 2011).

  • Magnetic Properties of Related Compounds : Baskett and Lahti (2005) explored the crystallography and magnetism of a related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid. This study is crucial for understanding the physical properties of these compounds (Baskett & Lahti, 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQSXDNBXSYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373184
Record name 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168892-66-8
Record name 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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